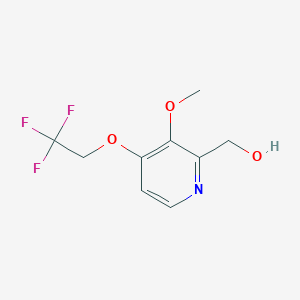
1H-Indol-5-carbothioamid
Übersicht
Beschreibung
1H-Indole-5-carbothioamide is a chemical compound that belongs to the family of heterocyclic compounds. It is an important intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The compound has gained significant attention in recent years due to its diverse applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate haben eine vielversprechende antivirale Aktivität gezeigt. Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxyl-Derivate als antivirale Mittel berichtet . Sie zeigten eine inhibitorische Aktivität gegen Influenza A und CoxB3-Virus .
Anti-HIV-Aktivität
Indol-Derivate wurden auch im Kampf gegen HIV eingesetzt. Eine Reihe neuartiger Indolyl- und Oxochromenylxanthenon-Derivate wurde hinsichtlich ihres Potenzials als Anti-HIV-1-Mittel berichtet .
Antikrebsaktivität
Indol-Derivate wurden bei der Entwicklung von Krebsmedikamenten eingesetzt. Eine neue Bibliothek von Amid-Derivaten von Thiazol-Indol-Isoxazolen wurde hergestellt und auf ihre zytotoxische Aktivität gegenüber menschlichen Krebszelllinien wie Brustkrebs (MCF-7), Lungenkrebs (A549) und Prostatakrebs (PC3&DU-145) untersucht .
Entzündungshemmende Aktivität
Indol-Derivate besitzen entzündungshemmende Eigenschaften . Dies macht sie nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antioxidative Aktivität
Es wurde festgestellt, dass Indol-Derivate antioxidative Aktivitäten besitzen . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Antibakterielle Aktivität
Indol-Derivate haben antibakterielle Aktivitäten gezeigt . Sie können das Wachstum von Mikroorganismen hemmen oder diese zerstören, was sie nützlich bei der Behandlung von Infektionskrankheiten macht.
Antituberkulose-Aktivität
Indol-Derivate haben antituberkulose Aktivitäten gezeigt . Dies deutet auf einen möglichen Einsatz bei der Behandlung von Tuberkulose hin.
Antidiabetische Aktivität
Indol-Derivate haben antidiabetische Aktivitäten gezeigt . Dies deutet auf einen möglichen Einsatz bei der Behandlung und Bewältigung von Diabetes hin.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have been attracting increasing attention in recent years due to their diverse biological activities . They have been used in the treatment of various disorders in the human body . Therefore, the exploration of novel methods of synthesis and the investigation of the biological activities of compounds like 1H-Indole-5-carbothioamide could be a promising direction for future research .
Wirkmechanismus
Target of Action
1H-Indole-5-carbothioamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit voltage-gated K+ channels and enhance Ca2+ entry, stimulating the secretion of glucagon-like peptide 1 (GLP-1) .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses such as influenza A and Coxsackie B4 . .
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of a compound. For instance, some indole hydrazide derivatives have been found to act as corrosion inhibitors for mild steel in a hydrochloric acid (HCl) solution .
Biochemische Analyse
Biochemical Properties
1H-Indole-5-carbothioamide, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It has been used for the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential protein kinase Cθ inhibitors .
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-5-carbothioamide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1H-Indole-5-carbothioamide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with dosage . This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan , suggesting that 1H-Indole-5-carbothioamide may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
It is known that indole derivatives can interact with various transporters or binding proteins , which could influence the localization or accumulation of 1H-Indole-5-carbothioamide.
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1H-indole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWDVBRNTWWNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592029 | |
| Record name | 1H-Indole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114948-09-3 | |
| Record name | 1H-Indole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


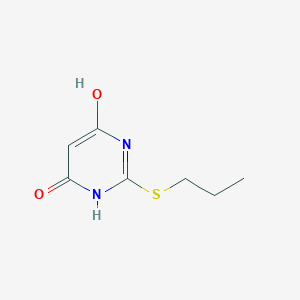
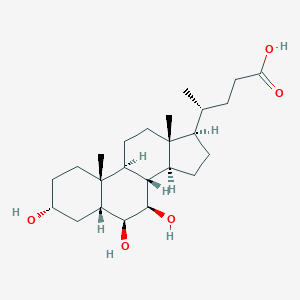
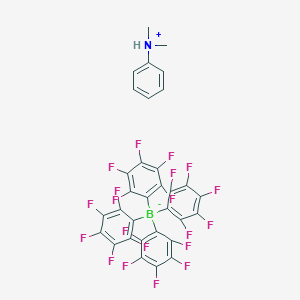
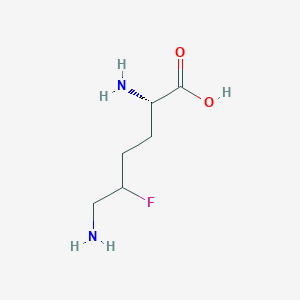

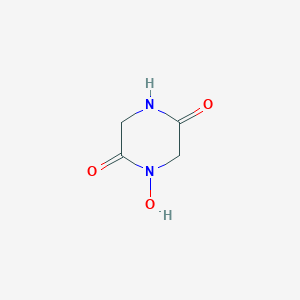
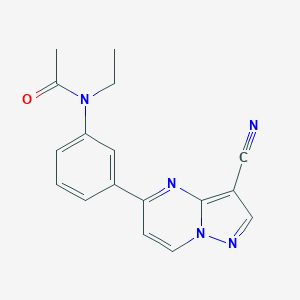


![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)

![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
